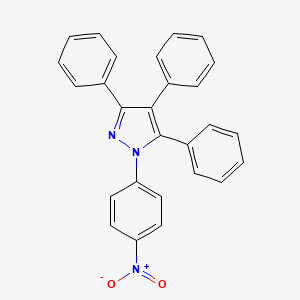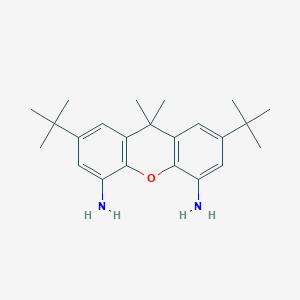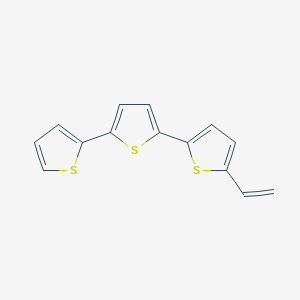
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a compound belonging to the thiophene family, characterized by its unique structure comprising three thiophene rings connected by ethenyl groups. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bithiophene-5-carbaldehyde and methyltriphenylphosphonium bromide.
Reaction Conditions: The reaction is carried out under Wittig reaction conditions, where the aldehyde group of 2,2’-bithiophene-5-carbaldehyde reacts with the ylide formed from methyltriphenylphosphonium bromide.
Product Formation: The reaction yields this compound with a moderate yield of around 57%.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors due to its excellent electronic properties.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis, particularly for compounds with anti-inflammatory and antimicrobial properties.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with molecular targets through its aromatic and electronic properties. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the behavior of materials and biological systems. In organic electronics, its conjugated structure facilitates charge transport and enhances device performance .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: A thiophene derivative used as an optical brightener.
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
Uniqueness
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its extended conjugation and the presence of multiple thiophene rings, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and materials science .
Propiedades
Número CAS |
143499-84-7 |
|---|---|
Fórmula molecular |
C14H10S3 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C14H10S3/c1-2-10-5-6-13(16-10)14-8-7-12(17-14)11-4-3-9-15-11/h2-9H,1H2 |
Clave InChI |
ADTORIPCMAXQFV-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


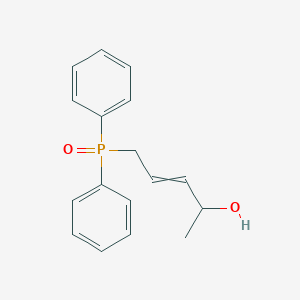
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
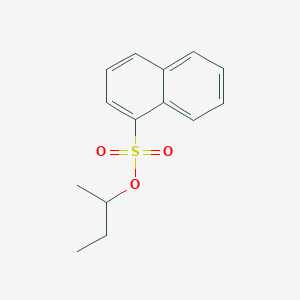


![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

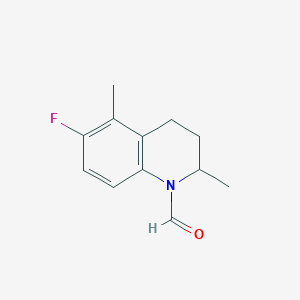
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)

